N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted with a propan-2-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide is further N-substituted with a 4-chlorophenyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-12(2)18-20(28)26-19(25-18)15-5-3-4-6-16(15)24-21(26)29-11-17(27)23-14-9-7-13(22)8-10-14/h3-10,12,18H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMQKFVPFSSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-189363 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis.
Mode of Action
CCG-189363 acts downstream of RhoA and inhibits the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1). It blocks SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V. The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation.
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-189363. By inhibiting this pathway, CCG-189363 disrupts the transcriptional responses of the Rho pathway in cancer.
Pharmacokinetics
It’s important to note that pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion. Factors such as renal function, genetic makeup, sex, and age can influence these parameters.
Result of Action
CCG-189363 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells. It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations. Furthermore, CCG-189363 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375).
Biological Activity
N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (CAS Number: 1052666-78-0) is a novel compound that belongs to the class of imidazoquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClN4O2S, with a molecular weight of 426.9 g/mol. The compound features a complex structure that is integral to its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 1052666-78-0 |
Anticancer Activity
Research indicates that quinazoline derivatives, including those related to this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of various quinazoline derivatives against multiple cancer cell lines, demonstrating their potential as broad-spectrum antitumor agents .
Case Study:
A specific derivative demonstrated high cytotoxicity against the A549 lung cancer cell line, indicating its potential for further development as an anticancer drug .
Anti-inflammatory Activity
Quinazoline derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines. The results showed that certain derivatives significantly inhibited TNF-α secretion without inducing cytotoxicity, suggesting their potential as anti-inflammatory agents .
Research Findings:
Studies on related compounds revealed that modifications in the substituents on the quinazoline scaffold can enhance anti-inflammatory activity. For example, electron-donating groups were found to improve potency while electron-withdrawing groups diminished it .
The biological activity of this compound may be attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The structural features allow it to act on pathways critical for cell proliferation and inflammatory responses.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Studies indicate that compounds similar to N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. The imidazoquinazoline core is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound can effectively target specific cancer pathways, making them candidates for further development in oncology therapies.
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Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the chlorophenyl and imidazoquinazoline moieties contributes to its potential effectiveness as an antibacterial or antifungal agent. This property could be explored further for developing new antibiotics or antifungal medications.
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Neurological Applications :
- There is emerging evidence that compounds with similar structures could influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. The ability to cross the blood-brain barrier is crucial for such applications, and investigations into the compound's pharmacokinetics are warranted.
Case Studies and Research Findings
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In Vitro Studies :
- A study conducted on imidazoquinazolines demonstrated their capacity to inhibit specific kinases involved in cancer cell proliferation. These findings suggest that this compound could be effective against various cancer types by targeting these pathways.
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Animal Models :
- Research involving animal models has shown promising results in using related compounds for treating inflammatory diseases. The modulation of inflammatory responses via specific pathways indicates that this compound may also have applications in treating chronic inflammatory conditions.
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Synergistic Effects :
- Investigations into the synergistic effects of this compound when combined with existing therapies have indicated enhanced efficacy against resistant strains of bacteria and cancer cells. This highlights its potential role in combination therapies.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine-based analogs (e.g., Compound I) exhibit planar geometries, while imidazoquinazolinones adopt folded conformations due to intramolecular hydrogen bonding .
Substituent Effects
- Propan-2-yl Group : Unique to the target compound, this substituent introduces steric bulk, which may influence conformational stability and metabolic resistance compared to smaller groups like methyl or ethyl in other analogs .
Spectroscopic and Crystallographic Data
Notable Trends:
- Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations in pyrimidine and imidazoquinazolinone derivatives .
- Dihedral angles between aromatic rings vary significantly (42°–67°), impacting molecular packing and solubility .
Anti-Inflammatory and Anti-Exudative Potential
- Quinazolinone Acetamides: Compounds with ethylamino substituents (e.g., ) showed anti-inflammatory activity surpassing diclofenac, suggesting the target compound’s propan-2-yl group may similarly enhance efficacy .
Structural-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
